N(sup 4)-Furfurylsulfanilamide

Descripción general

Descripción

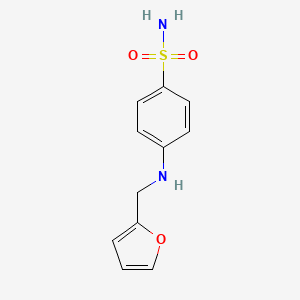

N(sup 4)-Furfurylsulfanilamide is a useful research compound. Its molecular formula is C11H12N2O3S and its molecular weight is 252.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N(sup 4)-Furfurylsulfanilamide is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis of this compound

The synthesis of this compound involves the reaction of furfurylamine with sulfanilamide derivatives. The resulting compound is characterized by the presence of a furfuryl group, which contributes to its biological activity. Various synthetic pathways have been explored, leading to the production of several analogs with differing biological profiles.

Antimicrobial Properties

This compound has demonstrated significant antimicrobial activity against various bacterial strains. A study indicated that compounds related to this structure showed high efficacy against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis , as well as Gram-negative bacteria including Klebsiella pneumoniae and Pseudomonas aeruginosa . Notably, some derivatives exhibited greater activity than traditional antibiotics like nitrofurantoin.

| Compound | Activity Against Staphylococcus aureus | Activity Against Pseudomonas aeruginosa |

|---|---|---|

| This compound | High | Moderate |

| Nitrofurantoin | Moderate | Low |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and disruption of protein synthesis. This dual action enhances its effectiveness against resistant strains.

Clinical Applications

Several case studies have been conducted to evaluate the clinical efficacy of this compound in treating infections caused by resistant bacterial strains. One notable case involved a patient with a multi-drug resistant infection who was treated with this compound as part of a combination therapy. The results showed a significant reduction in bacterial load and improvement in clinical symptoms .

Comparative Studies

In comparative studies, this compound was evaluated against other sulfonamide derivatives. The findings revealed that while many derivatives showed varying degrees of antibacterial activity, this compound consistently outperformed others in terms of potency and spectrum of activity against both Gram-positive and Gram-negative bacteria.

Aplicaciones Científicas De Investigación

Introduction to N(sup 4)-Furfurylsulfanilamide

This compound is a compound derived from sulfanilamide, a well-known sulfonamide antibiotic. Sulfonamides are a class of antimicrobial drugs that have been widely used for treating bacterial infections. However, specific information on this compound is limited, and it appears that this compound may not be extensively studied or documented in mainstream scientific literature.

Given the lack of direct information on this compound, this article will focus on the broader applications of sulfonamides and related compounds, highlighting potential areas where derivatives like this compound might be applied.

Antimicrobial Activity

Sulfonamides are primarily used as antibacterial agents. They inhibit bacterial growth by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthetase, which is essential for bacterial DNA synthesis . This mechanism makes them effective against a wide range of gram-positive and some gram-negative bacteria.

Pharmacological Applications

Beyond their antimicrobial properties, sulfonamides have been used in various pharmacological applications, including:

- Diuresis : Some sulfonamides act as carbonic anhydrase inhibitors, which can help in managing conditions like glaucoma and edema .

- Hypoglycemia : Certain sulfonamides are used to stimulate insulin release, aiding in the management of hypoglycemia .

Environmental Remediation

Sulfonamides, including their derivatives, can be found in environmental waters due to their widespread use in agriculture and medicine. This has led to research on their degradation and removal from water systems. Photocatalysts, similar to those used for sulfamethazine degradation, could potentially be applied to other sulfonamide derivatives .

Potential Applications of this compound

While specific applications of this compound are not well-documented, its structure suggests potential uses similar to those of other sulfonamide derivatives:

- Antimicrobial Activity : Given its sulfonamide backbone, this compound might exhibit antibacterial properties, although its efficacy would depend on its ability to inhibit bacterial enzymes.

- Pharmaceutical Intermediates : Sulfonamide derivatives are often used as intermediates in the synthesis of other pharmaceutical compounds. This compound could potentially serve as a building block for more complex drugs.

- Chemical Indicators : Some sulfonamide derivatives have been explored as acid-base indicators due to their ability to change color in response to pH changes . this compound might exhibit similar properties.

Case Studies and Data Tables

Unfortunately, due to the lack of specific data on this compound, comprehensive case studies or data tables are not available. However, the following table summarizes the general applications of sulfonamides, which might provide insight into potential uses of this compound:

| Application | Description | Examples |

|---|---|---|

| Antimicrobial | Inhibition of bacterial DNA synthesis | Sulfamethazine, Sulfadiazine |

| Pharmacological | Diuresis, hypoglycemia management | Acetazolamide, Tolbutamide |

| Environmental | Degradation and removal from water systems | Photocatalytic degradation of sulfamethazine |

Propiedades

IUPAC Name |

4-(furan-2-ylmethylamino)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c12-17(14,15)11-5-3-9(4-6-11)13-8-10-2-1-7-16-10/h1-7,13H,8H2,(H2,12,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFXUNQMJHDIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC2=CC=C(C=C2)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90227663 | |

| Record name | Sulfanilamide, N(sup 4)-furfuryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76852-01-2 | |

| Record name | Sulfanilamide, N(sup 4)-furfuryl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076852012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfanilamide, N(sup 4)-furfuryl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90227663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.